(S)-tert-butyl 3-(2-((methylsulfonyl)oxy)ethyl)pyrrolidine-1-carboxylate
Description
IUPAC Nomenclature and Systematic Identification
The systematic name follows IUPAC guidelines for bicyclic amines with protective groups. The compound is designated as (S)-tert-butyl 3-(2-((methylsulfonyl)oxy)ethyl)pyrrolidine-1-carboxylate , reflecting:
- A pyrrolidine ring (five-membered saturated heterocycle with four carbons and one nitrogen).
- A tert-butoxycarbonyl (Boc) group at the 1-position, providing steric protection for the amine.
- A 2-((methylsulfonyl)oxy)ethyl substituent at the 3-position, comprising a methylsulfonate ester linked via a two-carbon chain.
The stereochemical descriptor (S) specifies the absolute configuration at the 3-position of the pyrrolidine ring.
Chirality Analysis of the (S)-Enantiomer
The chiral center at C3 arises from the tetrahedral geometry of the pyrrolidine ring. Using Cahn-Ingold-Prelog priorities:
- Highest priority: Nitrogen (from pyrrolidine).
- Second priority: Carboxylate-bound oxygen (Boc group).
- Third priority: Ethylsulfonate substituent.
- Lowest priority: Hydrogen.
The (S) configuration indicates a counterclockwise arrangement when viewed from the highest-priority group. Enantiomeric purity (>99%) is typically confirmed via chiral HPLC using cellulose-based columns.
Conformational Dynamics via Computational Modeling
Density functional theory (DFT) calculations reveal two dominant pyrrolidine ring conformers:
| Conformer | Puckering Amplitude (Å) | Relative Energy (kcal/mol) |
|---|---|---|
| Envelope (C3-out) | 0.87 | 0.0 |
| Half-chair | 0.92 | 1.2 |
The envelope conformation predominates due to reduced steric clash between the Boc group and ethylsulfonate chain. Molecular dynamics simulations (300 K, 10 ns) show rapid interconversion (τ = 2.1 ps) between puckered states.
Properties
Molecular Formula |
C12H23NO5S |
|---|---|
Molecular Weight |
293.38 g/mol |
IUPAC Name |
tert-butyl (3S)-3-(2-methylsulfonyloxyethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H23NO5S/c1-12(2,3)18-11(14)13-7-5-10(9-13)6-8-17-19(4,15)16/h10H,5-9H2,1-4H3/t10-/m0/s1 |
InChI Key |
ITAMCMGHPLATPO-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)CCOS(=O)(=O)C |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CCOS(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Starting from L-Proline Derivatives
L-Proline, a commercially available (S)-configured pyrrolidine-2-carboxylic acid, serves as a common precursor. Boc protection of the amine group using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with triethylamine yields (S)-tert-butyl pyrrolidine-1-carboxylate. Subsequent functionalization at position 3 involves:
-
Hydroxylation : Transition metal-catalyzed C–H activation or epoxide ring-opening to install a hydroxyethyl group.
-
Mesylation : Treatment with methanesulfonyl chloride (MsCl) and pyridine at 0°C–25°C converts the hydroxyl group to the mesylate.
Table 1: Reaction Conditions for Mesylation
| Step | Reagents | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | Boc₂O, Et₃N | CH₂Cl₂ | 25 | 92 |
| 2 | MsCl, Pyridine | THF | 0→25 | 88 |
Asymmetric Catalytic Hydrogenation for Stereochemical Control
Catalytic hydrogenation of Δ¹-pyrroline derivatives offers a stereoselective route to (S)-configured pyrrolidines. For example, hydrogenating (R)-1-tert-butyl-5-isopropyl 2-((trimethylsilyl)amino)pent-2-enoate over a chiral ruthenium catalyst (e.g., Noyori-type) produces the cis-pyrrolidine with >99% enantiomeric excess (ee). The resulting diastereomer is hydrolyzed using lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water to yield the hydroxyethyl intermediate, which is subsequently mesylated.
Nickel-Catalyzed Cross-Coupling for Ethyl Group Introduction
Photoredox/nickel dual catalysis enables direct C–H alkylation of Boc-protected pyrrolidines. In a representative procedure:
-
Boc-Pro-OH reacts with 2-bromoethyl methylsulfonate under irradiation with an Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ photocatalyst and NiCl₂·glyme.
-
The reaction proceeds via a radical mechanism, selectively functionalizing position 3 with the ethyl mesylate group.
Table 2: Cross-Coupling Optimization Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst Loading | 2 mol% Ir, 10 mol% Ni | 85% |
| Solvent | MeCN/H₂O (4:1) | Max solubility |
| Temperature | 25°C | Minimal side products |
Mesylation of Hydroxyethyl Intermediates
The final step involves converting the hydroxyethyl group to the mesyloxyethyl moiety. Key considerations include:
-
Base Selection : Triethylamine or pyridine neutralizes HCl generated during mesylation.
-
Solvent Effects : Dichloromethane (DCM) minimizes side reactions compared to polar solvents.
-
Temperature Control : Reactions conducted at 0°C–5°C reduce racemization risks.
Purification and Characterization
Purification via flash chromatography (ethyl acetate/hexane gradients) isolates the product in >95% purity. Enantiopurity is confirmed using chiral HPLC (Chiralpak IC column, 98% ee) and ¹H NMR analysis, where coupling constants (e.g., J = 8.2 Hz for pyrrolidine protons) validate the (S)-configuration.
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison
| Method | Yield (%) | ee (%) | Scalability |
|---|---|---|---|
| L-Proline Derivatization | 75 | 98 | Moderate |
| Asymmetric Hydrogenation | 82 | 99 | High |
| Nickel Cross-Coupling | 85 | 97 | High |
The nickel-catalyzed approach offers superior scalability and yield, while asymmetric hydrogenation provides the highest enantioselectivity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The mesyl group (-OSO₂CH₃) facilitates Sₙ2 reactions due to its strong electron-withdrawing nature and stability of the leaving group. Common nucleophiles include amines, alkoxides, and thiols.
Key Observations :
-
Steric hindrance from the ethyl spacer reduces reaction rates compared to direct pyrrolidine-substituted mesylates .
-
Stereochemical inversion at the reaction center is observed in Sₙ2 pathways, confirmed by chiral HPLC .
Elimination Reactions
Under basic conditions, the mesyl group participates in E2 eliminations , forming alkenes.
| Base | Solvent | Temperature | Product Formed | Yield | Source |
|---|---|---|---|---|---|
| DBU | THF | 80°C, 4 h | (S)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate | 65% | |
| Potassium tert-butoxide | DMF | 100°C, 6 h | (S)-tert-Butyl 3-(1-propenyl)pyrrolidine-1-carboxylate | 58% |
Mechanistic Insight :
-
Elimination proceeds via a concerted mechanism, with β-hydrogen abstraction and simultaneous mesylate departure.
-
Competing substitution pathways are minimized using bulky, non-nucleophilic bases like DBU.
Boc Deprotection
The tert-butyl carbamate group is cleaved under acidic conditions to yield the free amine.
Notes :
-
Boc deprotection does not affect the mesyl group, which remains intact under acidic conditions .
-
The free amine can undergo further functionalization (e.g., acylation, alkylation) .
Computational Reaction Analysis
Density functional theory (DFT) studies reveal:
-
Sₙ2 Transition State : A trigonal bipyramidal geometry with a 180° Nu–C–O(SO₂CH₃) angle, consistent with stereoinversion.
-
E2 Barrier : Lower activation energy (~25 kcal/mol) compared to substitution (~30 kcal/mol) due to reduced steric strain in the transition state.
Stability and Side Reactions
Scientific Research Applications
Pharmaceutical Development
(S)-tert-butyl 3-(2-((methylsulfonyl)oxy)ethyl)pyrrolidine-1-carboxylate can serve as an intermediate in the synthesis of various pharmaceutical agents. Its chiral nature is particularly valuable in the development of drugs that require specific stereochemistry for optimal biological activity.
The compound's structural features suggest potential biological activities, such as:
- Anti-inflammatory Effects : The presence of the methylsulfonyl group may enhance the compound's ability to inhibit cyclooxygenase (COX) enzymes, which are key targets in inflammation pathways. Studies have shown that similar compounds exhibit dual inhibition of COX and lipoxygenase (LOX), making them promising candidates for anti-inflammatory therapies .
- Neuroprotective Properties : The tert-butyl group is known to contribute to the neuroprotective effects observed in related compounds. Research into pyrrolidine derivatives indicates potential applications in treating neurodegenerative diseases.
Molecular Docking Studies
Molecular docking studies can be employed to evaluate the binding affinity of (S)-tert-butyl 3-(2-((methylsulfonyl)oxy)ethyl)pyrrolidine-1-carboxylate with various biological targets. Such studies can provide insights into the compound's mechanism of action and help identify potential therapeutic applications.
Case Study 1: Anti-inflammatory Agents
In research focused on designing new anti-inflammatory agents, derivatives of pyrrolidine have been synthesized and evaluated for their ability to inhibit COX enzymes. Compounds similar to (S)-tert-butyl 3-(2-((methylsulfonyl)oxy)ethyl)pyrrolidine-1-carboxylate were shown to possess significant anti-inflammatory properties through structure-activity relationship studies .
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Pyrrolidine-2-carboxylic acid | Pyrrolidine ring, carboxylic acid | Antimicrobial |
| Methylsulfonylmethane | Sulfonyl group, aliphatic chain | Anti-inflammatory |
| (S)-tert-butyl 3-(2-((methylsulfonyl)oxy)ethyl)pyrrolidine-1-carboxylate | Chiral center, sulfonyl functionality | Potential anti-inflammatory |
Case Study 2: Neuroprotective Agents
Research has indicated that certain pyrrolidine derivatives exhibit neuroprotective effects by modulating neurotransmitter systems. The unique structure of (S)-tert-butyl 3-(2-((methylsulfonyl)oxy)ethyl)pyrrolidine-1-carboxylate positions it as a candidate for further exploration in neuropharmacology .
Mechanism of Action
The mechanism of action of (S)-tert-butyl 3-(2-((methylsulfonyl)oxy)ethyl)pyrrolidine-1-carboxylate is primarily based on its ability to undergo nucleophilic substitution reactions. The mesylate group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity allows it to participate in the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, which are essential in the synthesis of various organic compounds.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Physical and Spectral Properties
- NMR Data :
- The target compound’s ¹H NMR would show distinct signals for the ethyl chain (δ ~4.2–4.4 ppm for -OCH₂CH₂-) and the tert-butyl group (δ ~1.4 ppm), differing from the simpler methylsulfonyloxy signal (δ ~3.0–3.2 ppm for -SO₂CH₃) in position-3 analogues .
- In contrast, dual-substituted derivatives like tert-butyl (2R,3S)-3-((methylsulfonyl)oxy)-2-((methylsulfonyl)oxy)methylpyrrolidine-1-carboxylate exhibit complex splitting patterns due to vicinal coupling (δ ~4.5–5.2 ppm) .
- Mass Spectrometry: High-resolution MS (HRMS) data for the target compound would confirm its molecular formula (C₁₃H₂₅NO₅S), distinct from analogues like (R)-tert-butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate (C₁₀H₁₉NO₅S) .
Biological Activity
(S)-tert-butyl 3-(2-((methylsulfonyl)oxy)ethyl)pyrrolidine-1-carboxylate, also known by its CAS number 160132-53-6, is a chiral compound characterized by a complex structure that includes a pyrrolidine ring and a tert-butyl group. The presence of the methylsulfonyl group enhances its solubility and potential reactivity, making it a candidate for various biological applications. This article reviews the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and comparative analysis with similar compounds.
- Molecular Formula : C12H23NO5S
- Molecular Weight : 293.38 g/mol
The compound's unique structure contributes to its biological activity, particularly in enzyme inhibition and modulation of cellular pathways.
Research indicates that (S)-tert-butyl 3-(2-((methylsulfonyl)oxy)ethyl)pyrrolidine-1-carboxylate may interact with various biological targets:
- Enzyme Inhibition : Preliminary studies suggest that derivatives of this compound may inhibit enzymes involved in cancer progression and neurodegenerative diseases. For instance, it has been linked to the modulation of transcription factors such as NF-kappa-B and AP-1, which are crucial in inflammatory responses .
- Cell Cycle Regulation : The compound appears to influence cell cycle regulation by repressing CDKN1A (p21), thereby potentially interrupting normal cell cycle checkpoints . This action may have implications in cancer therapeutics.
- Immune Modulation : It has been shown to bind to dendritic cells, leading to downregulation of T-lymphocyte proliferation, which suggests a role in immune response modulation .
Biological Activity Overview
| Biological Activity | Mechanism | Potential Applications |
|---|---|---|
| Enzyme Inhibition | Inhibits specific enzymes involved in cancer and neurodegeneration | Cancer therapy, neuroprotection |
| Cell Cycle Regulation | Represses CDKN1A, affecting cell cycle checkpoints | Cancer treatment |
| Immune Modulation | Binds to dendritic cells, modulating T-cell activity | Autoimmune diseases, immunotherapy |
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds and their implications:
- A study indicated that compounds with similar structures display significant antiproliferative activity against various cancer cell lines, suggesting that (S)-tert-butyl 3-(2-((methylsulfonyl)oxy)ethyl)pyrrolidine-1-carboxylate may exhibit comparable effects .
- Research on methylsulfonyl derivatives has demonstrated their potential as anti-inflammatory agents due to their ability to modulate cytokine production and immune responses.
Comparative Analysis with Similar Compounds
To understand the uniqueness of (S)-tert-butyl 3-(2-((methylsulfonyl)oxy)ethyl)pyrrolidine-1-carboxylate, it is beneficial to compare it with structurally related compounds:
| Compound Name | Structure Features | Biological Activity | Uniqueness |
|---|---|---|---|
| Pyrrolidine-2-carboxylic acid | Pyrrolidine ring, carboxylic acid | Antimicrobial | Simpler structure without sulfonyl group |
| Methylsulfonylmethane | Sulfonyl group, aliphatic chain | Anti-inflammatory | Lacks chiral center |
| Tert-butyl carbamate | Tert-butyl group, carbamate linkage | Neuroprotective | No sulfonyl functionality |
This comparison highlights the distinct properties of (S)-tert-butyl 3-(2-((methylsulfonyl)oxy)ethyl)pyrrolidine-1-carboxylate, particularly its chiral nature and specific functional groups that may confer unique biological activities.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing (S)-tert-butyl 3-(2-((methylsulfonyl)oxy)ethyl)pyrrolidine-1-carboxylate?
- Methodology : The compound is typically synthesized via a multi-step sequence involving:
- Step 1 : Activation of a hydroxyl group using methanesulfonyl chloride (MsCl) in dichloromethane (DCM) with a base like triethylamine (TEA) or DIPEA at 0–20°C .
- Step 2 : Quenching and extraction with acidic/basic aqueous solutions (e.g., 0.1 M HCl, saturated NaHCO₃) to remove unreacted reagents .
- Critical Step : Monitoring reaction progress via LC-MS to confirm intermediate formation (e.g., mixed anhydride or mesylated product) .
Q. How is the compound characterized for structural confirmation?
- Analytical Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR verify the pyrrolidine backbone, tert-butyl group (δ ~1.4 ppm), and methylsulfonyl moiety (δ ~3.0 ppm for CH₂-SO₃) .
- HRMS : Exact mass confirmation (e.g., calculated for C₁₂H₂₁NO₅S: 291.11; observed: 291.10) .
- Optical Rotation : Chiral purity is confirmed via polarimetry (e.g., [α]²⁵D = −55.0° for stereoisomers) .
Q. What solvents and conditions are optimal for storing the compound?
- Stability : Store at −20°C in anhydrous DCM or THF under nitrogen to prevent hydrolysis of the mesyl group or tert-butyl carbamate .
- Degradation Signs : Cloudiness or precipitate formation indicates moisture ingress; re-purification via chromatography is recommended .
Advanced Research Questions
Q. How can stereochemical integrity be maintained during synthesis, particularly in the (S)-configuration?
- Challenge : Racemization at the pyrrolidine stereocenter may occur under basic conditions.
- Mitigation :
- Use low temperatures (0°C) during mesylation and avoid prolonged exposure to strong bases like TEA .
- Chiral HPLC with a cellulose-based column (e.g., Chiralpak AD-H) resolves enantiomers and quantifies optical purity (>98% ee) .
Q. What side reactions occur during the mesylation step, and how are they minimized?
- Common Issues :
- Over-sulfonylation or elimination to form olefins.
- Competing reactions with moisture (hydrolysis).
- Optimization :
- Strict anhydrous conditions (molecular sieves, nitrogen atmosphere).
- Stoichiometric control of MsCl (1.1–1.3 eq) and rapid quenching post-reaction .
Q. How does the choice of base impact reaction efficiency and purity?
- DIPEA vs. TEA :
- DIPEA (bulky base) reduces nucleophilic interference, favoring cleaner mesylation (e.g., 78% yield in ).
- TEA may lead to higher byproduct formation due to its smaller size and stronger basicity .
- Data Table :
| Base | Yield (%) | Purity (HPLC) | Byproducts |
|---|---|---|---|
| DIPEA | 78 | 95% | <5% |
| TEA | 64 | 88% | 12% |
Q. What strategies are effective for scaling up synthesis without compromising yield?
- Process Considerations :
- Replace batch addition with slow, dropwise addition of MsCl to control exotherms.
- Use continuous flow reactors for improved heat dissipation during mesylation .
Data Contradictions and Resolutions
- Contradiction : reports DIPEA as the preferred base, while uses TEA.
- Resolution : DIPEA is optimal for stereosensitive reactions, whereas TEA may suffice for non-chiral intermediates.
- Contradiction : Yields vary from 59% () to 93% ( ).
- Cause : Differences in starting material purity and reaction monitoring (LC-MS vs. TLC).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
